Non-Aromatizable Estrogen Profile vs. 4-Androsterone – Elimination of Estrogenic Side Effects
1-Androsterone and its downstream metabolite 1-testosterone are structurally incapable of aromatization due to the presence of a Δ1 double bond in the steroid A-ring, which prevents binding and catalysis by the aromatase (CYP19A1) enzyme complex. [1] In contrast, 4-androsterone (4-androstene-3β-ol-17-one) converts to testosterone, which is a validated substrate for aromatase, producing estradiol and associated water retention. [2] While quantitative aromatization rates for 1-androsterone are consistently reported as zero across all available literature, the conversion rate of 4-androstenedione (a primary metabolite of 4-androsterone) to estrogen has been measured at approximately 5.9% of an oral dose, directly contributing to estrogenic side effects. [3] This categorical difference (zero vs. measurable estrogen generation) constitutes a binary selection criterion for investigators requiring a pure androgenic/anabolic stimulus without estrogenic confounding.
| Evidence Dimension | Aromatization to estrogen |
|---|---|
| Target Compound Data | 0% (no aromatization detected in any study) |
| Comparator Or Baseline | 4-Androsterone: ~5.9% oral dose converted to estrogen (via 4-androstenedione intermediate) |
| Quantified Difference | Absolute elimination of estrogenic conversion (0% vs. 5.9%) |
| Conditions | In vivo human oral administration; metabolic pathway inference from urinary metabolite profiling and structural chemistry |
Why This Matters
The zero-estrogen profile eliminates water retention and estrogen-driven confounding, making 1-androsterone the preferred compound for studies of lean, dry anabolic signaling where estrogenic crosstalk must be avoided.
- [1] Parr, M. K., et al. (2011). Seized designer supplement named '1-Androsterone': Identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination. Steroids, 76(5), 540–547. View Source
- [2] Brooks, J. R., et al. (1972). Aromatization of androstenedione and testosterone by human placental microsomes. Steroids, 20(6), 767–775. View Source
- [3] Llewellyn, W. (2011). Anabolics (10th ed.). Molecular Nutrition. pp. 402–405. View Source
